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Compound of Interest

Compound Name: Mal-amide-peg8-val-cit-pab-OH

Cat. No.: B15568794 Get Quote

An In-depth Technical Guide to Mal-amide-peg8-val-cit-pab-OH

Introduction
Mal-amide-peg8-val-cit-pab-OH is a sophisticated, cleavable linker widely employed in the

development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics

that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a

cytotoxic drug. The linker is a critical component, ensuring the ADC remains stable in systemic

circulation while enabling the efficient release of the payload within the target cancer cells. This

guide provides a detailed overview of the structure, properties, mechanism of action, and

application of Mal-amide-peg8-val-cit-pab-OH for researchers and drug development

professionals.

This linker incorporates four key functional units: a maleimide group for antibody conjugation, a

hydrophilic polyethylene glycol (PEG) spacer, a protease-cleavable dipeptide (Val-Cit), and a

self-immolative p-aminobenzyl alcohol (PAB) spacer. This combination provides a robust

system for targeted drug delivery, enhancing the therapeutic window of potent cytotoxic agents.

Structure and Physicochemical Properties
The molecule is a heterobifunctional linker designed for a sequential conjugation process, first

to a cytotoxic payload and then to a monoclonal antibody.
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Maleimide (Mal): Provides a reactive group that forms a stable covalent thioether bond with

sulfhydryl groups on cysteine residues of an antibody.

Amide-PEG8: An eight-unit polyethylene glycol chain connected via an amide bond. This

hydrophilic spacer enhances the aqueous solubility and improves the pharmacokinetic

properties of the resulting ADC.

Val-Cit: A valine-citrulline dipeptide sequence specifically designed to be a substrate for

lysosomal proteases, primarily Cathepsin B, which are often upregulated in the tumor

microenvironment.

p-aminobenzyl alcohol (PAB-OH): A self-immolative spacer connected to the dipeptide. The

terminal hydroxyl (-OH) group is the attachment point for a drug payload, typically via a

carbamate linkage. Upon cleavage of the Val-Cit peptide, the PAB moiety undergoes

spontaneous 1,6-elimination to release the unmodified, active drug.

Physicochemical Data
The key properties of Mal-amide-peg8-val-cit-pab-OH are summarized in the table below.

Property Value References

Molecular Formula C44H71N7O16

Molecular Weight 954.1 g/mol

CAS Number 2387738-43-2

Appearance White Solid

Purity Typically ≥95% - 98%

Solubility Soluble in Water, DMSO, DMF

Storage Conditions -20°C, protected from light

Mechanism of Action in Antibody-Drug Conjugates
The efficacy of an ADC constructed with this linker relies on a multi-step intracellular process

that ensures targeted drug release.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15568794?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Circulation & Targeting: The ADC circulates in the bloodstream, where the linker remains

stable, minimizing premature drug release and off-target toxicity. The antibody component

directs the ADC to a specific antigen expressed on the surface of tumor cells.

Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is

internalized by the cell, typically via receptor-mediated endocytosis.

Lysosomal Trafficking: The endocytic vesicle containing the ADC fuses with a lysosome. The

acidic environment and high concentration of proteases within the lysosome are crucial for

the next step.

Enzymatic Cleavage: Lysosomal enzymes, particularly Cathepsin B, recognize and cleave

the amide bond between the citrulline and the PAB spacer of the Val-Cit dipeptide. While

Cathepsin B is the primary enzyme, other cathepsins (S, L, F) can also contribute to this

cleavage.

Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a spontaneous

1,6-elimination reaction within the PAB spacer. This electronic cascade results in the release

of the unmodified cytotoxic drug, which can then exert its pharmacological effect, leading to

apoptosis of the cancer cell.
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Caption: Mechanism of action for an ADC utilizing a cleavable linker.
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Experimental Protocols
The following sections outline generalized protocols for the conjugation of the linker to a

payload and an antibody, followed by an in vitro assay to confirm enzymatic cleavage.

Protocol 1: Linker-Payload Conjugation
This protocol describes the activation of the PAB-OH group and its conjugation to a drug

containing a suitable functional group (e.g., an amine), creating a carbamate bond.

Materials:

Mal-amide-peg8-val-cit-pab-OH

Cytotoxic payload with an amine or hydroxyl group

Activating agent (e.g., p-nitrophenyl chloroformate)

Anhydrous solvent (e.g., DMF, DMSO)

Tertiary base (e.g., Diisopropylethylamine, DIPEA)

Purification system (e.g., HPLC)

Methodology:

Activation of PAB-OH: Dissolve Mal-amide-peg8-val-cit-pab-OH in anhydrous DMF. Add p-

nitrophenyl chloroformate and DIPEA. Stir the reaction at room temperature for 1-2 hours,

monitoring by TLC or LC-MS until the starting material is consumed. This creates a highly

reactive p-nitrophenyl (PNP) carbonate intermediate (e.g., Mal-amide-peg8-val-cit-pab-PNP).

Conjugation to Payload: In a separate vessel, dissolve the amine-containing cytotoxic

payload in anhydrous DMF.

Slowly add the activated linker-PNP solution to the payload solution. Let the reaction

proceed at room temperature for 4-16 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15568794?utm_src=pdf-body
https://www.benchchem.com/product/b15568794?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Monitor the reaction by LC-MS. Upon completion, purify the resulting linker-

payload conjugate using reverse-phase HPLC to obtain the final product with high purity.

Characterization: Confirm the identity and purity of the linker-payload conjugate by LC-MS

and NMR.

Protocol 2: ADC Synthesis (Conjugation to Antibody)
This protocol details the conjugation of the purified linker-payload construct to a monoclonal

antibody via maleimide-thiol chemistry.

Materials:

Monoclonal antibody in a suitable buffer (e.g., PBS)

Reducing agent (e.g., TCEP, DTT)

Purified linker-payload conjugate

Organic co-solvent (e.g., DMSO)

Quenching agent (e.g., N-acetylcysteine)

Purification system (e.g., Size Exclusion Chromatography, SEC)

Methodology:

Antibody Reduction: Incubate the antibody with a controlled molar excess of a reducing

agent like TCEP at 37°C for 1-2 hours. This selectively reduces interchain disulfide bonds to

generate free sulfhydryl groups.

Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation

buffer (e.g., PBS with EDTA) using a desalting column.

Conjugation: Dissolve the linker-payload conjugate in a small amount of co-solvent (e.g.,

DMSO). Add the desired molar excess of the linker-payload to the reduced antibody solution.
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Incubate the reaction at room temperature or 4°C for 1-4 hours. The maleimide group will

react with the free sulfhydryls on the antibody.

Quenching: Add a quenching agent, such as N-acetylcysteine, to react with any excess

linker-payload conjugate.

Purification: Purify the resulting ADC from unconjugated antibody and small molecules using

Size Exclusion Chromatography (SEC).

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR) using

techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, and

determine the level of aggregation by SEC.
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Caption: General workflow for the synthesis and characterization of an ADC.

Conclusion
Mal-amide-peg8-val-cit-pab-OH is a highly versatile and effective linker for the construction of

ADCs. Its multi-component design addresses several critical requirements for successful

targeted drug delivery: solubility and improved pharmacokinetics (PEG8), specific intracellular

cleavage (Val-Cit), and efficient release of an unmodified payload (PAB). The well-understood

mechanism of action and the established protocols for its use make it a valuable tool for

researchers and developers in the field of oncology and targeted therapeutics. The careful

characterization and optimization of conjugation and cleavage are paramount to achieving a

final ADC product with the desired efficacy and safety profile.
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To cite this document: BenchChem. [Mal-amide-peg8-val-cit-pab-OH structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568794#mal-amide-peg8-val-cit-pab-oh-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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